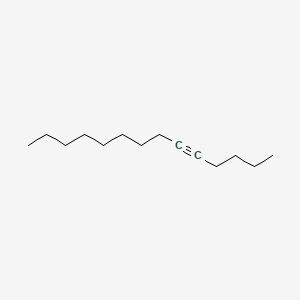

5-Tetradecyne

Description

5-Tetradecyne (CAS: 60212-34-2) is a long-chain alkyne hydrocarbon with the molecular formula C₁₄H₂₆ and a molecular weight of 194.36 g/mol . It features a triple bond at the fifth carbon position, classifying it as an internal alkyne. This compound has been identified as a minor constituent in phytochemical analyses of plant extracts, such as barley grass (Hordeum vulgare) and wax apple (Syzygium samarangense) juice, where it contributes to wax composition . Its low biological activity contrasts with bioactive compounds like elaidic acid methyl ester, which co-occur in these extracts .

Properties

IUPAC Name |

tetradec-5-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-9,11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRIRYDVFUEMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208964 | |

| Record name | 5-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-34-2 | |

| Record name | 5-Tetradecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Tetradecyne can be synthesized through various methods, including:

Alkyne Metathesis: This method involves the redistribution of alkyne bonds, typically using a catalyst such as molybdenum or tungsten.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be used to synthesize 5-tetradecyne.

Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions to form the alkyne.

Industrial Production Methods

Industrial production of 5-tetradecyne often involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tetradecyne undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert 5-tetradecyne into various oxygenated products, such as ketones or carboxylic acids, using oxidizing agents like potassium permanganate or ozone.

Reduction: Hydrogenation of 5-tetradecyne can yield alkanes or alkenes, depending on the reaction conditions and catalysts used, such as palladium on carbon.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-tetradecyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst or under UV light.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, alkenes.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

5-Tetradecyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a model compound in studying alkyne chemistry.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-tetradecyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in cycloaddition reactions, forming cyclic compounds. Its triple bond can also undergo addition reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 5-Tetradecyne with structurally related compounds, including alkynes, alkenes, alkanes, and fatty acid esters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.